1-(9H-carbazol-9-yl)-3-[(2,5-dimethylphenyl)amino]propan-2-ol
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Overview
Description
1-(9H-carbazol-9-yl)-3-[(2,5-dimethylphenyl)amino]propan-2-ol is a complex organic compound that features a carbazole moiety and a dimethylphenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-carbazol-9-yl)-3-[(2,5-dimethylphenyl)amino]propan-2-ol typically involves multi-step organic reactions. One common method starts with the formation of the carbazole moiety, followed by the introduction of the dimethylphenylamino group through nucleophilic substitution reactions. The final step often involves the addition of a propanol group under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(9H-carbazol-9-yl)-3-[(2,5-dimethylphenyl)amino]propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(9H-carbazol-9-yl)-3-[(2,5-dimethylphenyl)amino]propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-(9H-carbazol-9-yl)-3-[(2,5-dimethylphenyl)amino]propan-2-ol involves its interaction with specific molecular targets. The carbazole moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The dimethylphenylamino group may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(9H-carbazol-9-yl)ethanol: Shares the carbazole moiety but differs in the functional groups attached.
2-(9H-carbazol-9-yl)ethan-1-amine hydrochloride: Similar structure but with an amine group instead of the dimethylphenylamino group.
2-(9H-carbazol-9-yl)ethyl acrylate: Contains the carbazole moiety but with an acrylate group.
Uniqueness
1-(9H-carbazol-9-yl)-3-[(2,5-dimethylphenyl)amino]propan-2-ol is unique due to the combination of the carbazole and dimethylphenylamino groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-carbazol-9-yl-3-(2,5-dimethylanilino)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c1-16-11-12-17(2)21(13-16)24-14-18(26)15-25-22-9-5-3-7-19(22)20-8-4-6-10-23(20)25/h3-13,18,24,26H,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEZTICRJDPDEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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